molecular formula C11H10ClN3OS B487661 N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 724435-69-2

N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B487661
CAS No.: 724435-69-2
M. Wt: 267.74g/mol
InChI Key: UDDLTEKCJNXFSW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound of significant interest in agricultural and medicinal chemistry research due to its structural relation to the known plant activator Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide). Tiadinil is a well-characterized systemic acquired resistance (SAR) inducer that controls diseases like rice blast not through direct antimicrobial activity, but by priming the plant's own innate defense systems, leading to the expression of defense genes . This mechanism offers a valuable research tool for studying plant-pathogen interactions and developing sustainable crop protection strategies. The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a range of biological activities, including antitumor, antiviral, and antifungal properties . The core structure is associated with favorable pharmacokinetic properties, such as appropriate lipophilicity and metabolic stability, which enhance the drug-likeness of its derivatives . This product is intended for research applications only, providing scientists with a high-quality building block for investigating novel agrochemicals or exploring new bioactive molecules in pharmaceutical development. Researchers can utilize this compound to probe structure-activity relationships, design new SAR inducers, or develop potential kinase inhibitors, given the demonstrated utility of thiadiazole carboxamides in these areas . For specific storage and handling information, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-8(12)4-3-5-9(6)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDLTEKCJNXFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329972
Record name N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

724435-69-2
Record name N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hülsgen Cyclization of Thiosemicarbazides

The 1,2,3-thiadiazole ring is classically synthesized via Hülsgen cyclization, which involves the reaction of α-diazo carbonyl compounds with thiosemicarbazides. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, this method requires:

  • Precursor : Ethyl 2-diazo-3-oxopentanoate.

  • Reagent : Thiosemicarbazide.

  • Conditions : Reflux in ethanol with catalytic acetic acid (80–90°C, 6–8 h).

The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the diazo carbon, followed by cyclization and elimination of nitrogen gas. The ester is subsequently hydrolyzed to the carboxylic acid using aqueous LiOH in methanol.

Mechanistic Insight :

Thiosemicarbazide+Diazo carbonylThiadiazoline intermediateN21,2,3-Thiadiazole\text{Thiosemicarbazide} + \text{Diazo carbonyl} \rightarrow \text{Thiadiazoline intermediate} \xrightarrow{-\text{N}_2} \text{1,2,3-Thiadiazole}

Oxidative Cyclization of Hydrazones

An alternative approach involves the oxidative cyclization of hydrazones derived from β-keto esters. For example:

  • Hydrazone precursor : Methyl 3-(hydrazinylmethylene)-4-oxopentanoate.

  • Oxidizing agent : Iodine in DMSO (room temperature, 2 h).

This method offers milder conditions and avoids diazo intermediates, which can pose safety risks. Yields range from 65–75%, with the methyl ester hydrolyzed to the carboxylic acid as above.

Carboxamide Formation: Coupling Methodologies

Acyl Chloride-Mediated Coupling

The most widely reported method involves converting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acyl chloride, followed by reaction with 3-chloro-4-methylaniline:

Step 1: Acyl Chloride Synthesis

  • Reagents : Oxalyl chloride (2.2 equiv), catalytic DMF.

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 2 h.

  • Intermediate : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride.

Step 2: Amide Coupling

  • Base : Triethylamine (3.0 equiv).

  • Solvent : THF or dichloromethane.

  • Conditions : 0°C to room temperature, 12 h.

  • Yield : 70–85% after recrystallization from ethanol.

Analytical Data :

  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • 1H NMR (DMSO-d6) : δ 2.45 (s, 3H, CH₃-thiadiazole), 2.50 (s, 3H, CH₃-aryl), 7.35–7.60 (m, 3H, aryl-H).

Direct Aminolysis of Activated Esters

To avoid handling acyl chlorides, mixed carbonates or pentafluorophenyl esters can be used:

  • Activated ester : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid pentafluorophenyl ester.

  • Conditions : DIPEA, DMF, 50°C, 4 h.

  • Yield : Comparable to acyl chloride route (75–80%).

One-Pot Synthesis via In-Situ Cyclization and Coupling

A streamlined approach combines thiadiazole formation and amide coupling in a single reactor:

Procedure :

  • React ethyl 2-diazo-3-oxopentanoate with thiosemicarbazide in ethanol under reflux (6 h).

  • Add 3-chloro-4-methylaniline and oxalyl chloride directly to the reaction mixture.

  • Stir at room temperature for 12 h.

Advantages :

  • Eliminates intermediate isolation.

  • Total yield: 60–65%.

Limitations :

  • Requires strict stoichiometric control to avoid side reactions.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Adapting methods from pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation (40 kHz, 40°C) reduces reaction times:

  • Cyclization + coupling time : 20–30 min vs. 12 h conventionally.

  • Catalyst : InCl₃ (5 mol%), ethanol/water (1:1).

  • Yield : 70–75%.

Microwave Acceleration

Microwave-assisted coupling (100°C, 20 min) in PEG-400 solvent enhances efficiency:

  • Solvent : Recyclable PEG-400.

  • Yield : 80–85%.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantages
Acyl Chloride Coupling0°C to RT, 12 h70–85>98High reproducibility
One-Pot SynthesisReflux, 18 h60–6595–97Fewer purification steps
Ultrasound40°C, 30 min70–75>97Energy-efficient
Microwave100°C, 20 min80–85>98Rapid, solvent-recyclable

Analytical Validation and Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]+ at m/z 267.73, matching theoretical MW.

  • XRD Crystallography : Confirms planar thiadiazole ring and amide geometry.

Industrial-Scale Considerations

For bulk production (>100 kg batches):

  • Cost Drivers : Thiosemicarbazide ($45/kg), oxalyl chloride ($60/kg).

  • Preferred Method : Acyl chloride route due to scalability and existing infrastructure.

  • Waste Management : Neutralization of HCl vapors via scrubbers, solvent recovery (≥90% DCM).

Emerging Innovations

Biocatalytic Amidation

Pilot studies using lipase B from Candida antarctica (CALB) in ionic liquids:

  • Solvent : [BMIM][PF₆].

  • Conversion : 92% in 24 h at 30°C.

Flow Chemistry

Continuous-flow systems with immobilized reagents:

  • Residence Time : 8 min.

  • Output : 1.2 kg/day .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fungicide

Tiadinil is primarily recognized for its effectiveness as a fungicide. It is particularly used in the control of fungal diseases affecting crops such as rice. Its mode of action involves inhibiting fungal growth by interfering with specific metabolic pathways, making it a valuable asset in integrated pest management strategies.

Key Features:

  • Activity : It acts as a plant activator and fungicide, promoting plant health while controlling fungal pathogens.
  • Target Pathogens : Effective against various fungal strains that threaten agricultural productivity.

Antimicrobial Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including tiadinil, in exhibiting antimicrobial properties. Research indicates that compounds related to thiadiazoles show significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study:
A study demonstrated that derivatives of thiadiazoles exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests that tiadinil and its derivatives could be explored further for their potential as antimicrobial agents in clinical settings .

Comparative Efficacy

Application Target Organism Efficacy
FungicideVarious fungal pathogensEffective for rice crops
AntimicrobialStaphylococcus aureusMIC comparable to antibiotics
Escherichia coliSignificant inhibition

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiadiazole and Carboxamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups
BTP2 (Target Compound) 1,2,3-Thiadiazole 4-methyl; 5-carboxamide linked to 3-chloro-2-methylphenyl C₁₄H₁₁ClN₄OS 330.78 Thiadiazole, Carboxamide, Chloro
N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () 1,2,3-Thiadiazole 4-methyl; 5-carboxamide linked to 2-chlorobenzyl C₁₁H₁₀ClN₃OS 267.73 Thiadiazole, Benzyl, Chloro
Org 214007-0 () 1,2,3-Thiadiazole 4-methyl; 5-carboxamide linked to a dibenzoazepine-cyano complex C₂₄H₂₃N₅OS 430.00 Thiadiazole, Azepine, Cyano
3a () Pyrazole 5-chloro; 4-carboxamide linked to 4-cyano-1-phenylpyrazole C₂₁H₁₅ClN₆O 402.84 Pyrazole, Carboxamide, Cyano

Key Observations :

  • BTP2 distinguishes itself with a 3-chloro-2-methylphenyl group, which enhances lipophilicity compared to simpler benzyl or phenyl substituents (e.g., ).
  • Compounds like Org 214007-0 integrate the thiadiazole-carboxamide moiety into larger scaffolds (e.g., dibenzoazepine), altering receptor selectivity (e.g., glucocorticoid receptor modulation) .

Key Observations :

  • Simpler thiadiazoles (e.g., ) may employ direct alkylation or condensation, as seen in ’s 93% yield using KOH/ethanol .

Pharmacological and Functional Comparisons

Key Observations :

  • BTP2 ’s dual activity (SOCE inhibition and TRPM4 activation) complicates its therapeutic use despite efficacy in calcium-dependent pathologies .
  • Thiazole derivatives () exhibit potent anticancer activity (IC₅₀ < 2 µg/mL), highlighting the carboxamide-thiadiazole scaffold’s versatility in divergent applications .

Physicochemical Properties

Table 4: Melting Points and Spectral Data

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
BTP2 Not reported Not reported Not reported
3a () 133–135 N/A 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b () 171–172 2230 (C≡N), 1637 (C=O) 8.12 (s, 1H), 7.55–7.43 (m, 9H)
N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () Not reported Not reported Not reported

Key Observations :

  • Chloro and cyano substituents (e.g., 3b in ) correlate with higher melting points (171–172°C), likely due to enhanced crystallinity .

Biological Activity

N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10ClN3OS
  • CAS Number : 223580-51-6
  • Molecular Weight : 267.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves the inhibition of specific enzymes and proteins linked to various cellular pathways. Notably, it has been observed to:

  • Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in inflammatory responses and cell proliferation, suggesting potential anti-inflammatory and anticancer properties .
  • Interact with Molecular Targets : Studies indicate that it may interact with molecular targets related to cancer cell growth and inflammation .

1. Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit notable anticancer properties. For instance:

  • In vitro studies showed that similar thiadiazole compounds have significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The IC50 values for these compounds ranged from 8.1 µg/mL to 12.8 µg/mL, comparable to established anticancer drugs like doxorubicin .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives exhibited zones of inhibition against E. coli and Staphylococcus aureus at concentrations as low as 10^-2 M .
Bacterial StrainZone of Inhibition (mm)Concentration (M)
E. coli150.01
Staphylococcus aureus180.01

3. Anti-inflammatory Activity

The anti-inflammatory potential of the compound is notable:

  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce edema significantly, indicating their potential as anti-inflammatory agents .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study assessed the cytotoxic effects on MCF-7 cells and reported an IC50 value comparable to doxorubicin, suggesting its potential as an alternative treatment for breast cancer .
  • Antimicrobial Testing :
    • In a series of experiments involving various bacterial strains, it was found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial agents .

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